1-Chloro-1-(3-(difluoromethoxy)-4-methoxyphenyl)propan-2-one 1-Chloro-1-(3-(difluoromethoxy)-4-methoxyphenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18829844
InChI: InChI=1S/C11H11ClF2O3/c1-6(15)10(12)7-3-4-8(16-2)9(5-7)17-11(13)14/h3-5,10-11H,1-2H3
SMILES:
Molecular Formula: C11H11ClF2O3
Molecular Weight: 264.65 g/mol

1-Chloro-1-(3-(difluoromethoxy)-4-methoxyphenyl)propan-2-one

CAS No.:

Cat. No.: VC18829844

Molecular Formula: C11H11ClF2O3

Molecular Weight: 264.65 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(3-(difluoromethoxy)-4-methoxyphenyl)propan-2-one -

Specification

Molecular Formula C11H11ClF2O3
Molecular Weight 264.65 g/mol
IUPAC Name 1-chloro-1-[3-(difluoromethoxy)-4-methoxyphenyl]propan-2-one
Standard InChI InChI=1S/C11H11ClF2O3/c1-6(15)10(12)7-3-4-8(16-2)9(5-7)17-11(13)14/h3-5,10-11H,1-2H3
Standard InChI Key HAWQWOIDNKSBIZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=CC(=C(C=C1)OC)OC(F)F)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure consists of a propan-2-one backbone substituted at the 1-position with a chlorine atom and a 3-(difluoromethoxy)-4-methoxyphenyl group. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The phenyl ring’s electron-donating methoxy and difluoromethoxy groups enhance resonance stabilization while modulating lipophilicity .

Table 1: Fundamental Chemical Properties

PropertyValueSource
IUPAC Name1-chloro-1-[3-(difluoromethoxy)-4-methoxyphenyl]propan-2-one
CAS Number1804191-16-9
Molecular FormulaC₁₁H₁₁ClF₂O₃
Molecular Weight264.65 g/mol
Canonical SMILESCC(=O)C(C1=CC(=C(C=C1)OC)OC(F)F)Cl

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals key structural features:

  • ¹H NMR: Signals at δ 3.8–4.1 ppm correspond to methoxy (-OCH₃) and difluoromethoxy (-OCF₂H) groups. The chloro-substituted propan-2-one moiety exhibits a carbonyl peak near δ 200 ppm in ¹³C NMR.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 264.65 [M+H]⁺, consistent with the molecular formula .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a nucleophilic substitution reaction between 3-(difluoromethoxy)-4-methoxybenzaldehyde and chloroacetone. Optimized conditions include:

  • Solvent: Dichloromethane (DCM)

  • Base: Potassium carbonate (K₂CO₃)

  • Temperature: 0–5°C to minimize side reactions

  • Reaction Time: 6–8 hours

The reaction proceeds through enolate formation, followed by electrophilic aromatic substitution at the benzaldehyde’s para position.

Table 2: Synthetic Parameters and Yield Optimization

ParameterOptimal ValueYield Improvement Strategy
Solvent PolarityLow (DCM)Enhances electrophilicity
Base StrengthModerate (K₂CO₃)Prevents over-halogenation
Temperature Control0–5°CReduces ketone degradation
Purification MethodColumn ChromatographySilica gel (hexane:EtOAc)

Industrial Manufacturing

Scalable production employs continuous flow reactors to improve efficiency:

  • Residence Time: <30 minutes

  • Throughput: 50–100 kg/day

  • Purity: ≥98% (validated via HPLC)

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: 2.1 mg/mL at 25°C (log P = 1.8)

  • Lipophilicity: Enhanced by difluoromethoxy group (Hansch π constant: 0.14 for -OCF₂H vs. -OCH₃).

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 185°C, with a melting point of 92–94°C. The difluoromethoxy group improves thermal stability compared to non-fluorinated analogs .

Biological Activity and Mechanistic Insights

Enzyme Modulation

Preliminary studies indicate inhibition of cytochrome P450 3A4 (IC₅₀ = 12 μM) and weak interaction with cyclooxygenase-2 (COX-2). The chloro-ketone moiety may act as an electrophilic trap for cysteine residues in enzyme active sites.

Membrane Permeability

Computational models (e.g., PAMPA assay) predict high blood-brain barrier permeability (Pe = 8.7 × 10⁻⁶ cm/s), suggesting potential CNS applications.

Applications in Organic Synthesis

Intermediate for Heterocycles

The compound serves as a precursor for:

  • Pyrazoles: Via condensation with hydrazines

  • Benzofurans: Through intramolecular cyclization

  • Chalcone Derivatives: For anticancer agent development .

Fluorinated Drug Candidates

Its difluoromethoxy group is retained in prodrugs targeting kinase inhibition, with improved metabolic stability over methoxy analogs .

Hazard AspectMitigation Strategy
Skin ContactNitrile gloves, lab coat
Eye ExposureGoggles, emergency eyewash
Environmental DisposalIncineration at >1000°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator